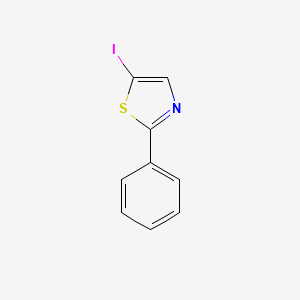

5-碘-2-苯基噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Iodo-2-phenylthiazole is a chemical compound with the molecular formula C9H6INS and a molecular weight of 287.12 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of 5-Iodo-2-phenylthiazole consists of a five-membered thiazole ring attached to a phenyl ring and an iodine atom . Thiazoles are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole compounds, including 5-Iodo-2-phenylthiazole, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .科学研究应用

合成和改性

5-碘-2-苯基噻唑及其衍生物因其广泛的生物活性而引起了高度的科学兴趣。然而,这些化合物的合成通常会遇到反应时间长等挑战。研究已探索了微波辐射等方法来改善衍生物(如 2-氨基-4-苯基噻唑)的合成工艺,显示出更有效地生产这些化合物的潜力 (Khrustalev,2009 年)。

交叉偶联能力

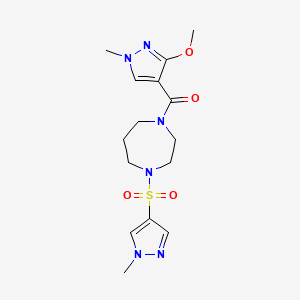

2-苯基噻唑中位置的交叉偶联能力已得到系统研究,为这些化合物的反应性提供了宝贵的见解。此类研究对于理解如何操作这些分子并在各种化学反应中使用它们至关重要 (Hämmerle 等人,2008 年)。

生化应用

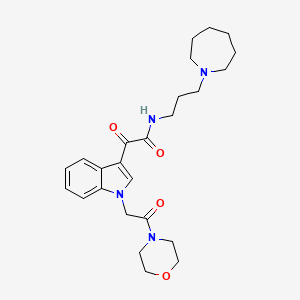

5-碘-2-苯基噻唑衍生物在生化应用中显示出显着的潜力。例如,某些衍生物已被确定为二酰基甘油酰基转移酶 1 (DGAT1) 的有效抑制剂,DGAT1 是一种参与三酰甘油生物合成的酶。这表明它们在开发新的治疗剂(特别是针对肥胖等疾病)中的潜力 (Kadam 等人,2013 年)。

荧光性质

一些 5-N-芳基氨基噻唑衍生物(可与 5-碘-2-苯基噻唑结构相关)已被合成并表征其独特的荧光性质。这些化合物表现出一系列荧光发射,并且由于取代基的空间和/或电子相互作用,从平面构象高度扭曲。此特性在开发用于生化应用的新型荧光标记物中特别有用 (Yamaguchi 等人,2015 年)。

安全和危害

未来方向

Thiazole derivatives, including 5-Iodo-2-phenylthiazole, have shown potential in various biological activities. Future research could focus on exploring these activities further and developing new compounds with lesser side effects . Additionally, new potential Sortase A inhibitors containing the 2-phenylthiazole moiety have been synthesized, indicating potential future directions in combating multidrug-resistance enterococcal infections .

作用机制

Target of Action

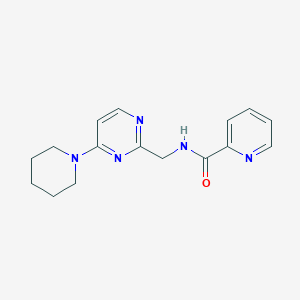

Similar compounds, such as 2-phenylthiazole derivatives, have been evaluated as cholinesterase inhibitors . Cholinesterase is an essential enzyme that breaks down acetylcholine, a neurotransmitter associated with learning and memory .

Mode of Action

It’s worth noting that related 2-phenylthiazole derivatives have shown to inhibit cholinesterase activity . This inhibition increases the level of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Biochemical Pathways

Related 2-phenylthiazole derivatives have been associated with the cholinergic system . By inhibiting cholinesterase, these compounds prevent the breakdown of acetylcholine, thereby affecting the cholinergic neurotransmission pathway .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 5-iodo-2-pyrimidinone-2′deoxyribose (ipdr), have been studied . The study found that IPdR was well-tolerated in rats, and its elimination was enhanced following repeated administration .

Result of Action

Related 2-phenylthiazole derivatives have shown significant antifungal activities against various plant pathogens . This suggests that 5-Iodo-2-phenylthiazole might also exhibit similar biological activities.

Action Environment

For instance, temperature, pH, and presence of other substances can affect the stability and activity of the compound .

生化分析

Biochemical Properties

5-Iodo-2-phenylthiazole, like other thiazoles, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Cellular Effects

Thiazoles have been found to have a wide range of effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thiazoles are known to have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 5-Iodo-2-phenylthiazole can vary with different dosages in animal models . High doses may lead to toxic or adverse effects .

Metabolic Pathways

5-Iodo-2-phenylthiazole may be involved in various metabolic pathways. It could interact with enzymes or cofactors and could also affect metabolic flux or metabolite levels .

Transport and Distribution

It could interact with transporters or binding proteins and could also affect its localization or accumulation .

Subcellular Localization

It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

5-iodo-2-phenyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYBZIVOEYAIDAI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(S2)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-2-thiophen-2-ylpyrrolidine](/img/structure/B2917068.png)

![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2917076.png)

![(3-Amino-4-(furan-2-yl)-6-(p-tolyl)thieno[2,3-b]pyridin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B2917080.png)